5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3/c1-10(2)12-4-6-13(7-5-12)14-9-15(17(18,19)20)23-16(21-14)8-11(3)22-23/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWALXMYOPIBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)C(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One efficient synthetic route starts from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which undergoes a Suzuki–Miyaura cross-coupling reaction with various aryl and heteroaryl boronic acids . This method requires a tandem catalyst XPhosPdG2/XPhos to avoid debromination reactions .
Industrial Production Methods
Industrial production of this compound can be scaled up using microwave-assisted Suzuki–Miyaura cross-coupling reactions, which offer high yields and shorter reaction times . The use of organoboron reagents in these reactions ensures high selectivity and stability, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified properties .
Scientific Research Applications
Chemistry
- Building Block : 5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine serves as a crucial building block in synthetic organic chemistry. Its unique structure allows chemists to create various derivatives that can exhibit different chemical properties and biological activities.
Biology
- Enzyme Inhibition : Research indicates that this compound has potential as an enzyme inhibitor. Notably, it has been studied for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease . The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating such conditions.
Medicine
- Anticancer Properties : Several studies have explored the anticancer potential of this compound. For instance, derivatives have shown promising results against various cancer cell lines, including MDA-MB231 and MCF-7 cells. The structure-activity relationship (SAR) investigations suggest that modifications in the aryl ring can significantly affect the compound's potency against cancer cells .
Industry
- Fluorescent Probes : The compound's unique properties make it suitable for developing fluorescent probes used in biochemical assays and materials science applications. Its ability to interact with biological systems while providing fluorescence signals enhances its utility in research and diagnostic applications.
Case Study 1: Anticancer Activity
In a study published by Nature Scientific Reports, derivatives of this compound exhibited significant anticancer activity against breast cancer cell lines (IC50 values ranging from 15.3 µM to 29.1 µM). The research emphasized the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Enzyme Inhibition
A recent investigation into the inhibitory effects on MAO-B demonstrated that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold could lead to varying degrees of enzyme inhibition. This finding highlights the potential for developing targeted therapies for neurodegenerative diseases using this compound as a lead structure .
Mechanism of Action
The mechanism of action of 5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit monoamine oxidase B, an enzyme involved in neurodegenerative disorders . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and exerting its biological effects .
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Properties
Thermal and Optical Properties
Pyrazolo[1,5-a]pyrimidines generally exhibit low thermal stability (T0.05 = 72–187°C) . The target compound’s stability is inferred to be moderate (~150°C), as bulky substituents like isopropyl may marginally enhance crystallinity. All derivatives absorb in the UV region (λmax ≈ 250–350 nm), with fluorescence quantum yields higher in solution (e.g., ΦF = 0.15–0.45) than in the solid state .
Table 2: Spectroscopic Data Comparison
Biological Activity
5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry for its diverse biological activities. This compound features a fused pyrazole and pyrimidine ring structure, contributing to its unique pharmacological properties.
The compound is characterized by the following molecular structure:
- Chemical Formula : C14H14F3N3
- Molecular Weight : 299.27 g/mol
The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a potential candidate for drug development.
Research indicates that this compound acts primarily as an enzyme inhibitor . Notably, it has shown efficacy in inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with these disorders .
Biological Activity and Applications
The biological activity of this compound has been explored through various studies:
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties .
- Enzymatic Inhibition : Beyond MAO-B inhibition, there is evidence that this compound may inhibit other enzymes involved in critical metabolic pathways, which could be beneficial in treating metabolic disorders .
- Psychopharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in psychopharmacology, particularly in managing mood disorders due to its influence on serotonin and dopamine levels .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Anticancer Properties : A recent study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, showcasing its potential as a therapeutic agent against breast cancer .
- Neuroprotective Effects : Research involving animal models indicated that treatment with this compound resulted in improved cognitive function and reduced neurodegeneration markers in models of Alzheimer's disease. This suggests that it may offer protective effects against neurodegenerative processes .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions between substituted pyrazole amines and trifluoromethylated diketones. For example, heating 4-(substituted phenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(aryl)butane-1,3-dione at 433–458 K for 2.5–3 hours under solvent-free conditions yields the pyrazolo[1,5-a]pyrimidine core. Recrystallization from methanol or ethanol/acetone mixtures (1:1) improves purity .
- Optimization : Adjusting stoichiometry (e.g., 1:1.1 molar ratio of amine to diketone) and monitoring water elimination during heating can enhance yields (reported 60–98% for analogous compounds) .
Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?
- X-ray Crystallography : Single-crystal X-ray diffraction confirms planarity of the pyrazolo[1,5-a]pyrimidine core (mean deviation <0.006 Å) and dihedral angles between substituents (e.g., 10–50° for aryl rings). Key interactions like Cl⋯Cl (3.475 Å) and van der Waals forces stabilize the crystal lattice .
- Spectroscopy : NMR (e.g., δ 2.60–2.62 ppm for methyl groups) and NMR (distinct peaks for CF at ~120–125 ppm) are essential for verifying substituent positions .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?
- Challenge : Discrepancies in dihedral angles (e.g., 7.97° vs. 69.95° for fluorophenyl/dichlorophenyl rings) arise from substituent steric effects or packing forces .
- Resolution : Use high-resolution synchrotron data and refine models with SHELX software. Merge Friedel pairs to address low heavy-atom contrast and apply restraints for H-atom positioning (U(H) = 1.2U(C)) .
Q. How do substituents influence the compound’s pharmacological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Experimental Design :
- Synthesize analogs with varying substituents (e.g., 4-methoxy, 4-bromo, or heteroaryl groups) and compare bioactivity.
- For example, 5-(4-methoxyphenyl) derivatives show enhanced solubility, while trifluoromethyl groups improve metabolic stability .
- Assays : Screen for kinase inhibition (e.g., KDR) or receptor binding (e.g., PAR2 antagonists) using enzyme-linked immunosorbent assays (ELISA) or radioligand displacement .
Q. What mechanistic insights explain the role of protic solvents in pyrazolo[1,5-a]pyrimidine synthesis?
- Mechanism : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding during cyclocondensation. For example, NMR confirms protonation at pyrimidine N atoms (δ 12.44 ppm for -OH in intermediates), facilitating dehydration to the final product .
- Validation : Kinetic studies under varying solvent polarities and isotopic labeling (e.g., DO) can track proton transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
